(2R)-2-(4-Chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol (2R)-2-(4-Chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Brand Name: Vulcanchem
CAS No.: 118550-34-8
VCID: VC0039094
InChI: InChI=1S/C16H20ClN3O/c1-15(2,12-3-4-12)16(21,9-20-11-18-10-19-20)13-5-7-14(17)8-6-13/h5-8,10-12,21H,3-4,9H2,1-2H3/t16-/m0/s1
SMILES: CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O
Molecular Formula: C16H20ClN3O
Molecular Weight: 305.8 g/mol

(2R)-2-(4-Chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol

CAS No.: 118550-34-8

Main Products

VCID: VC0039094

Molecular Formula: C16H20ClN3O

Molecular Weight: 305.8 g/mol

(2R)-2-(4-Chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol - 118550-34-8

CAS No. 118550-34-8
Product Name (2R)-2-(4-Chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Molecular Formula C16H20ClN3O
Molecular Weight 305.8 g/mol
IUPAC Name (2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Standard InChI InChI=1S/C16H20ClN3O/c1-15(2,12-3-4-12)16(21,9-20-11-18-10-19-20)13-5-7-14(17)8-6-13/h5-8,10-12,21H,3-4,9H2,1-2H3/t16-/m0/s1
Standard InChIKey LHDGDQZODHEIPT-INIZCTEOSA-N
Isomeric SMILES CC(C)(C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O
SMILES CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O
Canonical SMILES CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O
Synonyms San 89-485
Sandoz 89-485
SDZ 89-485
PubChem Compound 128274
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator